7-Bromobenzo[b]thiophene
Overview
Description
7-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings.
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in research and development of new chemical entities
Mode of Action
It’s known that brominated compounds like 7-bromobenzo[b]thiophene can participate in various chemical reactions, which may lead to changes in the target molecules .
Biochemical Pathways
It’s worth noting that brominated compounds can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of di(chloro)-N-[(benzo[b]thienyl)sulfonyl]benzamide
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromobenzo[b]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Coupling Reactions:
Scientific Research Applications
7-Bromobenzo[b]thiophene has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its favorable electronic properties.
Biological Studies: Researchers use it to study the interactions of brominated heterocycles with biological targets.
Comparison with Similar Compounds
- 3-Bromobenzo[b]thiophene
- 2-Bromobenzo[b]thiophene
- Benzo[b]thiophene
Comparison: 7-Bromobenzo[b]thiophene is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interactions compared to other brominated benzo[b]thiophenes. For instance, the electronic properties and steric effects differ between this compound and its 2- or 3-bromo counterparts, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
7-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICDPBEDNMHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476429 | |
Record name | 7-bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-61-6 | |
Record name | 7-bromobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromobenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.